库拉索维那

描述

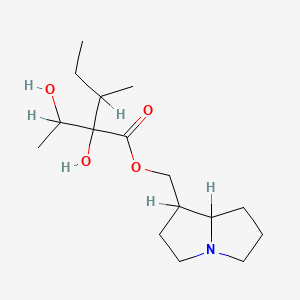

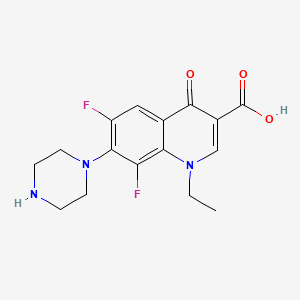

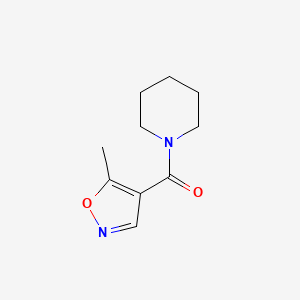

Curassavine is a natural alkaloid compound . It is derived from the stem bark of the vine Ervatamia divaricata and the herbs of Zanthoxylum simulans Hance . It is also the major alkaloid of Heliotropium curassavicum Linn .

Synthesis Analysis

Curassavine is shown to be an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) . This is the first example of a monocarboxylic necic acid with a C8 skeleton .Molecular Structure Analysis

The molecular formula of Curassavine is C16H29NO4 . Its molecular weight is 299.41 g/mol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Curassavine molecule .Chemical Reactions Analysis

The major alkaloids of Heliotropium curassavicum Linn, including Curassavine, are shown to be esters of trachelanthamidine . The minor alkaloids, coromandalin and heliovicine, are esters of trachelanthamidine with (+)-viridifloric and (–)-trachelanthic acids, respectively .Physical And Chemical Properties Analysis

Curassavine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

化学成分和结构

- 库拉索维那,在Heliotropium curassavicum Linn.中发现的主要生物碱,被描述为具有C8骨架的单羧基内西酸,其为链霉胺汀与同维绿花酸的酯。此外,相关的小生物碱,科罗曼丹和向日葵素,被认定为链霉胺汀与不同酸的酯 (Mohanraj et al., 1978).

- 进一步的研究也证实了在Heliotropium curassavicum中存在其他生物碱,包括库拉索维那作为链霉胺汀与库拉索维酸的酯。这种生物碱的多样性展示了植物的复杂化学性质 (Subramanian et al., 1980).

药用应用

- 对传统药用植物的研究,包括马利筋,已经证明了显著的抗氧化和抗增殖活性。这些发现突出了库拉索维那和相关化合物在开发有效的癌症治疗中的潜力,特别是在诱导癌细胞系凋亡方面 (Baskar et al., 2012).

药理特性

- 库拉索维那的药理特性在评估来自马利筋乳胶的半胱氨酸蛋白酶的促凝血和凝血酶样活性研究中得到了进一步探索。这项研究强调了库拉索维那在血液凝固和伤口愈合的治疗应用中的潜力 (Shivaprasad et al., 2009).

遗传和生殖研究

- 在生殖生物学中,对瓦罗尼亚库拉索维那的研究揭示了其典型的异交物种特征和功能性自交不亲和机制。了解瓦罗尼亚库拉索维那等药用植物的生殖策略对于保护和可持续利用至关重要 (Hoeltgebaum et al., 2017).

植物化学分析

- 使用气相色谱-质谱法对马利筋中的生物活性化合物进行分析,已经确定了一系列植物化学化合物。这些发现对于了解植物的药理潜力和开发天然药用制剂至关重要 (Dhiman, 2018).

作用机制

Mode of Action

It is known to be an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Curassavine is currently limited . Understanding these properties is crucial for determining the bioavailability of the compound and its overall pharmacokinetic profile.

Result of Action

Some studies suggest that it has significant effects on certain species, such as causing mortality percentages among larvae and pupae of Culex pipiens . .

生化分析

Biochemical Properties

Curassavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where Curassavine acts as an inhibitor. This inhibition prevents the breakdown of acetylcholine, leading to prolonged neurotransmission. Additionally, Curassavine binds to nicotinic acetylcholine receptors, modulating their activity and influencing synaptic transmission .

Cellular Effects

Curassavine has profound effects on various cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase and modulating nicotinic acetylcholine receptors. This leads to increased neurotransmitter levels and prolonged signaling. In muscle cells, Curassavine affects muscle contraction by altering calcium ion flux and influencing the activity of calcium channels .

Molecular Mechanism

The molecular mechanism of Curassavine involves several key interactions. At the molecular level, Curassavine binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels in the synaptic cleft. Additionally, Curassavine interacts with nicotinic acetylcholine receptors, altering their conformation and modulating their activity. These interactions collectively contribute to the compound’s effects on neurotransmission and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Curassavine change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that Curassavine maintains its inhibitory effects on acetylcholinesterase and its modulatory effects on nicotinic acetylcholine receptors. Prolonged exposure to Curassavine can lead to desensitization of nicotinic receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of Curassavine vary with different dosages in animal models. At low doses, Curassavine enhances neurotransmission and muscle contraction without causing significant adverse effects. At higher doses, Curassavine can induce toxicity, leading to symptoms such as muscle weakness, respiratory distress, and convulsions. These toxic effects are primarily due to excessive inhibition of acetylcholinesterase and overstimulation of nicotinic acetylcholine receptors .

Metabolic Pathways

Curassavine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of water-soluble conjugates that are excreted in the urine. The metabolic pathways of Curassavine also involve interactions with cofactors such as NADPH and glutathione .

Transport and Distribution

Curassavine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into cells via passive diffusion and is also actively transported by specific transporters. Once inside the cells, Curassavine can bind to intracellular proteins and accumulate in specific compartments. In tissues, Curassavine is distributed through the bloodstream and can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of Curassavine is critical for its activity and function. Curassavine is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and nicotinic acetylcholine receptors. Additionally, Curassavine can be found in the endoplasmic reticulum and mitochondria, where it influences calcium ion flux and energy metabolism. The localization of Curassavine is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

属性

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLBKKUAYMFOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987936 | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68385-70-6, 82398-74-1 | |

| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

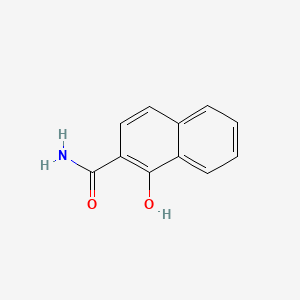

![3-[[4-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonic acid](/img/structure/B1605723.png)

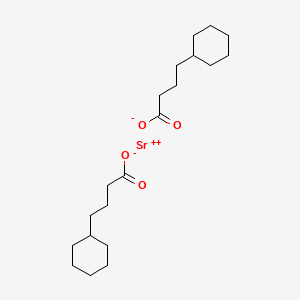

![Dinaphtho[2,1-b:1',2'-d]thiophene](/img/structure/B1605730.png)